2-Bromo-4-cyano-5-formylbenzoic acid
Overview
Description
2-Bromo-4-cyano-5-formylbenzoic acid is a chemical compound with the molecular formula C9H4BrNO3 and a molecular weight of 254.04 g/mol. It belongs to the family of benzoic acids and is characterized by its white crystalline powder form. This compound is commonly used in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-5-formylbenzoic acid typically involves multiple steps, including bromination, cyanation, and formylation reactions. One common method involves the bromination of a suitable benzoic acid derivative, followed by cyanation to introduce the cyano group, and finally formylation to add the formyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-5-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Bromo-4-cyano-5-formylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of materials for electronic and energy applications.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-5-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-cyano-5-methylbenzoic acid: Similar in structure but with a methyl group instead of a formyl group.
2-Bromo-4-cyano-5-nitrobenzoic acid: Contains a nitro group instead of a formyl group.
2-Bromo-4-cyano-5-hydroxybenzoic acid: Features a hydroxy group in place of the formyl group.
Uniqueness
2-Bromo-4-cyano-5-formylbenzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-4-cyano-5-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-5(3-11)6(4-12)1-7(8)9(13)14/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COESXLWZCYRVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.